molecular formula C13H10F2N2S B1586484 1,3-bis(4-fluorophenyl)thiourea CAS No. 404-52-4

1,3-bis(4-fluorophenyl)thiourea

Cat. No.: B1586484
CAS No.: 404-52-4
M. Wt: 264.3 g/mol
InChI Key: SNQABJUAAUNSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(4-fluorophenyl)thiourea is an organic compound with the chemical formula C13H10F2N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a central thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-fluorophenyl)thiourea typically involves the reaction of 4-fluoroaniline with thiophosgene. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of 4-fluoroaniline to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(4-fluorophenyl)thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N,N’-Bis(4-fluorophenyl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms instead of fluorine.

    N,N’-Bis(4-bromophenyl)thiourea: Contains bromine atoms in place of fluorine.

    N,N’-Bis(4-methylphenyl)thiourea: Features methyl groups instead of fluorine.

Uniqueness

N,N’-Bis(4-fluorophenyl)thiourea is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and binding interactions. The fluorine atoms enhance the compound’s stability and increase its lipophilicity, making it more effective in certain biological and industrial applications .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQABJUAAUNSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385099
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-52-4
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis(4-fluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1,3-bis(4-fluorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-bis(4-fluorophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-bis(4-fluorophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-bis(4-fluorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1,3-bis(4-fluorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.